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Compound of Interest

Compound Name: T-1105

Cat. No.: B1682577 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with targeted guidance for improving the oral bioavailability of the antiviral agent

T-1105, also known as Favipiravir. The content addresses common experimental challenges

through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of T-1105?

A1: The primary challenge is its moderate to poor aqueous solubility.[1][2][3] T-1105 is a weak

acid (pKa ≈ 5.1), and its solubility is pH-dependent.[4] This low solubility can limit the

dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of

poorly soluble drugs. While some studies suggest it has high permeability (BCS Class II), its

solubility remains a key hurdle to achieving consistent and optimal therapeutic concentrations.

[4][5]

Q2: What are the most common strategies to improve T-1105 oral bioavailability?

A2: The most widely investigated strategies focus on enhancing its solubility and dissolution

rate. These include:

Amorphous Solid Dispersions (ASDs): This involves dispersing T-1105 in an amorphous

state within a polymer matrix (e.g., HPMC, PVP). This technique prevents drug crystallization
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and can create a supersaturated solution in the GI tract, enhancing the driving force for

absorption.[2][6]

Co-crystals: Co-crystallization involves combining T-1105 with a benign co-former (e.g.,

theophylline, hydroxybenzoic acids) in a specific stoichiometric ratio.[3][7] This creates a new

crystalline solid with improved physicochemical properties, such as higher solubility and

better tabletability, without altering the T-1105 molecule itself.[1][8]

Prodrugs: A prodrug approach can be used to bypass rate-limiting metabolic activation steps,

such as phosphorylation, which can indirectly improve the overall efficacy of the orally

administered drug.[9]

Nanoformulations: Techniques like creating solid lipid nanoparticles (SLNs) can increase the

surface area for dissolution and improve solubility.[8]

Q3: Why do in vivo pharmacokinetic studies for T-1105 often show high inter-individual

variability?

A3: High variability in plasma concentrations is a known issue with T-1105.[10][11] This can be

attributed to several factors, including its poor solubility, differences in gastrointestinal

physiology among subjects (e.g., gastric pH, transit time), and complex, potentially saturable

metabolism via aldehyde oxidase.[12] Furthermore, plasma concentrations have been

observed to decrease over time during multi-day dosing regimens, suggesting potential auto-

induction of metabolism.[12][13]

Q4: My co-crystal formulation shows improved solubility in vitro, but why might it fail in vivo?

A4: A common issue with highly soluble forms like co-crystals or ASDs is the potential for the

supersaturated solution to rapidly precipitate back into the less soluble, stable crystalline form

of the drug in the GI tract.[3] This "spring and parachute" effect requires a "parachute" (often a

precipitation inhibitor polymer like HPMC or PVP) to maintain the supersaturated state long

enough for absorption to occur. Some studies have shown that adding polymers like PVP can

inhibit the dissociation and precipitation of T-1105 co-crystals in solution.[3][7]
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Problem 1: Low drug loading or phase separation in
Amorphous Solid Dispersion (ASD).

Potential Cause Troubleshooting Steps

Poor Miscibility/Solubility in Polymer

- Screen different polymers: Test polymers with

varying hydrophilicity and hydrogen bonding

capacity (e.g., HPMC, PVP K30, Soluplus®).[2]

[14] - Perform thermodynamic modeling: Use

tools like Flory-Huggins interaction parameters

to predict drug-polymer miscibility before

formulation. - Adjust Drug-to-Polymer Ratio:

Systematically decrease the drug loading to find

the miscible threshold.

Inappropriate Solvent System (for spray

drying/solvent evaporation)

- Select a common solvent: Choose a solvent or

solvent blend that readily dissolves both the

drug and the polymer (e.g., methanol, acetone,

dichloromethane). - Ensure sufficient solvent

volume: Use enough solvent to ensure a clear

solution is formed before processing, preventing

premature precipitation.

Recrystallization During Processing or Storage

- Increase Polymer Concentration: A higher

polymer concentration can better stabilize the

amorphous drug by increasing the glass

transition temperature (Tg) and reducing

molecular mobility.[14] - Optimize Drying

Process: For spray drying, use a higher inlet

temperature and faster drying rate to rapidly

"freeze" the drug in its amorphous state. For

solvent evaporation, ensure complete removal

of residual solvent, which can act as a

plasticizer and promote crystallization. - Control

Storage Conditions: Store the ASD under low

humidity and temperature to prevent moisture

sorption and maintain stability.[14]
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Problem 2: High variability or poor bioavailability in
rodent pharmacokinetic (PK) study.

Potential Cause Troubleshooting Steps

Precipitation of Formulation in GI Tract

- Incorporate a Precipitation Inhibitor: If not

already present, add a hydrophilic polymer (e.g.,

HPMC) to your formulation vehicle to act as a

"parachute" and maintain supersaturation.[3] -

Reduce the Dose: High concentrations can

exceed the solubility limit and drive precipitation.

Test a lower dose to see if bioavailability

improves proportionally.

Inconsistent Dosing/Gavage Technique

- Ensure Homogeneous Suspension: The

dosing vehicle (e.g., 0.5% methylcellulose) must

be continuously stirred to ensure a uniform

suspension is administered to each animal. -

Verify Gavage Accuracy: Ensure proper gavage

technique to avoid accidental dosing into the

lungs. Use appropriate gavage needle sizes for

the animal model (e.g., 20-22 gauge for rats).

[15]

Insufficient Sampling Time Points

- Optimize Blood Sampling Schedule: Ensure

you have frequent early time points (e.g., 15, 30,

60 minutes) to accurately capture the absorption

phase and Cmax. Extend later time points to

adequately characterize the elimination phase

and AUC.

Saturable Metabolism or Transporters

- Conduct a Dose-Ranging Study: Administer

several different doses (e.g., low, medium, high)

and check for dose proportionality in the AUC. A

non-linear increase in AUC with dose may

suggest saturation of first-pass metabolism.[12]

Data Presentation: Comparative Pharmacokinetics
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The following table summarizes pharmacokinetic parameters from studies evaluating different

T-1105/Favipiravir formulations. This data highlights the potential for bioavailability

enhancement through advanced formulation strategies.

Formulat

ion

Dose &

Route

Animal

Model

Cmax

(µg/mL)
Tmax (h)

AUC

(µg·h/mL

)

Relative

Bioavail

ability

(%)

Referen

ce

Pure

Favipiravi

r

8 mg/kg,

IP
Rat 31.5 ~0.5

Not

Reported
- [15]

Favipiravi

r-β-

alanine

ethyl

ester IL

Oral Mice

~1.5x

higher

than

control

Not

Reported

~1.9x

higher

than

control

190% [5]

Favipiravi

r

Standard

Dose

1600mg/

600mg,

Oral

Human

Median

Trough

(Day 2):

21.26

-

AUC

decrease

d 68.5%

by Day 4

- [11]

Favipiravi

r High

Dose

1800mg/

800mg,

Oral

Human

Trough

(Day 2):

33.7

-

Trough

decrease

d over

time

- [13]

Note: Direct comparison between studies should be made with caution due to differences in

species, analytical methods, and study design. IL = Ionic Liquid; IP = Intraperitoneal.

Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development and troubleshooting of T-
1105 formulations.
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Phase 1: Formulation Development

Phase 2: In Vitro Characterization

Phase 3: In Vivo Evaluation

API Characterization
(Solubility, pKa, BCS)

Select Strategy
(ASD, Co-crystal, etc.)

Screen Excipients
(Polymers, Co-formers)

Prepare Formulations
(Spray Drying, Grinding)

Solid-State Analysis
(PXRD, DSC)

Dissolution & Solubility
(pH 1.2, 4.5, 6.8)

Stability Testing
(Temp/Humidity)

Rodent PK Study
(Oral Gavage)

Analyze Plasma Samples
(LC-MS/MS)

Calculate PK Parameters
(Cmax, AUC)

Iterate / Optimize

Click to download full resolution via product page

Caption: High-level workflow for developing an enhanced oral formulation of T-1105.
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Start: Poor In Vivo
Bioavailability Observed

Is in vitro dissolution
rate enhanced?

Formulation Issue:
- Re-evaluate strategy (ASD/Co-crystal)
- Check solid-state properties (PXRD)

No

Is the formulation physically stable?
(No recrystallization)

Yes

Stability Issue:
- Increase polymer ratio

- Add precipitation inhibitor (e.g., PVP)
- Control storage conditions

No

Is dose proportionality observed
in PK studies?

Yes

Possible Absorption/Metabolism Issue:
- Investigate transporter effects (e.g., P-gp)

- Assess first-pass metabolism

No

Solution: Optimized formulation with
improved in vivo performance

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low oral bioavailability of T-1105.
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Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).

Detailed Experimental Protocols
Protocol 1: Preparation of T-1105 Amorphous Solid
Dispersion (ASD) via Spray Drying
Objective: To prepare a T-1105 ASD with a hydrophilic polymer (e.g., HPMC E5) to improve its

dissolution characteristics.
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Materials:

T-1105 (Favipiravir) powder

Hydroxypropyl Methylcellulose (HPMC E5)

Methanol (HPLC grade)

Acetone (HPLC grade)

Spray dryer (e.g., Büchi B-290)

Stir plate and magnetic stir bars

Analytical balance

Volumetric flasks

Methodology:

Solution Preparation: a. Prepare a 1:4 drug-to-polymer ratio (w/w). For example, accurately

weigh 1.0 g of T-1105 and 4.0 g of HPMC E5. b. Prepare a 1:1 (v/v) methanol:acetone

solvent system. c. In a suitable beaker, dissolve the weighed T-1105 and HPMC E5 in the

solvent system to achieve a final solid concentration of 2-5% (w/v). Ensure complete

dissolution using a magnetic stirrer. The solution should be clear.

Spray Dryer Setup: a. Set up the spray dryer with a standard 0.7 mm nozzle. b. Set the inlet

temperature to 100-120°C. c. Set the aspirator to 85-100% to ensure efficient drying and

particle collection. d. Set the pump feed rate to 3-5 mL/min. The outlet temperature should

be monitored and typically falls within 50-70°C. Note: Parameters must be optimized for your

specific instrument and formulation.

Spray Drying Process: a. Pump deionized water or the pure solvent system through the

nozzle for 5-10 minutes to stabilize the system and temperatures. b. Switch the feed to the T-
1105/HPMC solution. c. Collect the dried powder from the cyclone collector.

Post-Processing and Characterization: a. Transfer the collected powder to a vacuum oven

and dry at 40°C for 24-48 hours to remove any residual solvent. b. Store the final ASD
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powder in a desiccator over silica gel. c. Characterize the ASD using Powder X-ray

Diffraction (PXRD) to confirm its amorphous nature (absence of sharp Bragg peaks) and

Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

Protocol 2: In Vivo Pharmacokinetic Study in a Sprague-
Dawley Rat Model
Objective: To determine and compare the pharmacokinetic profiles of a novel T-1105
formulation against an unformulated drug suspension.

Materials & Animals:

Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

T-1105 test formulation and control suspension (e.g., pure drug in 0.5% w/v methylcellulose

in water).

Oral gavage needles (20-gauge).

Blood collection supplies (e.g., K2-EDTA microtubes, capillaries).

Centrifuge.

LC-MS/MS system for bioanalysis.

Methodology:

Animal Acclimatization & Grouping: a. Acclimatize animals for at least 3 days prior to the

study. b. Randomly assign rats to groups (n=4-6 per group), e.g., Group 1 (Control

Suspension) and Group 2 (Test Formulation).

Dosing: a. Accurately weigh each animal before dosing. b. Prepare dosing suspensions to

deliver a target dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg. Ensure the suspension is

homogenous by continuous stirring. c. Administer the dose accurately via oral gavage.

Record the exact time of administration (T=0).
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Blood Sampling: a. Collect serial blood samples (~150-200 µL) from the tail vein or

saphenous vein at predetermined time points. b. Typical time points: 0 (pre-dose), 0.25, 0.5,

1, 2, 4, 6, 8, 12, and 24 hours post-dose. c. Collect samples into K2-EDTA coated tubes and

immediately place them on ice.

Plasma Preparation: a. Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C. b.

Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled cryovials. c.

Store plasma samples at -80°C until bioanalysis.

Bioanalysis and Pharmacokinetic Calculation: a. Quantify the concentration of T-1105 in

plasma samples using a validated LC-MS/MS method. b. Use pharmacokinetic software

(e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA). c. Calculate key

parameters including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area

Under the Curve). d. Calculate the relative oral bioavailability of the test formulation

compared to the control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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